molecular formula C24H18O5 B2763661 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate CAS No. 331460-13-0

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate

Cat. No.: B2763661
CAS No.: 331460-13-0
M. Wt: 386.403
InChI Key: KWRKHQIZMYNVDN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Future Directions

Research into coumarin derivatives is ongoing, and these compounds are of interest in the development of new pharmaceuticals and other chemicals . Future research could involve studying the biological activity of this compound, or exploring its potential uses in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(4-methoxyphenyl)-4H-chromen-4-one. This intermediate is then esterified with 4-methylbenzoic acid in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-4H-chromen-4-one: A precursor in the synthesis of the target compound.

    4-methoxybenzaldehyde: A starting material in the synthesis.

    4-methylbenzoic acid: Another starting material in the synthesis.

Uniqueness

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both the chromen-4-one core and the methoxyphenyl and methylbenzenecarboxylate groups contributes to its distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-7-9-17(10-8-15)24(26)29-23-21(25)19-5-3-4-6-20(19)28-22(23)16-11-13-18(27-2)14-12-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKHQIZMYNVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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